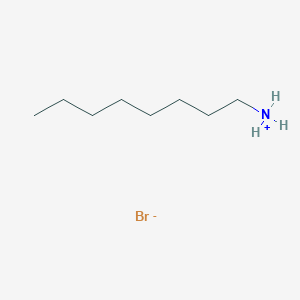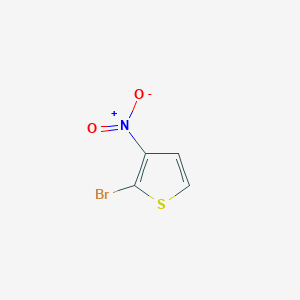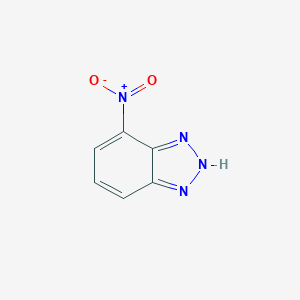
N-Octylamine hydrobromide
Vue d'ensemble
Description
N-Octylamine hydrobromide is a chemical compound with the molecular formula C8H20BrN and a molecular weight of 210.16 g/mol . It is a white crystalline solid that is soluble in water and various organic solvents such as alcohol and ether . This compound is commonly used in the production of coatings, adhesives, and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octylamine hydrobromide is typically synthesized through the reaction of octylamine with hydrobromic acid . The process involves adding octylamine to a reaction vessel and slowly dripping hydrobromic acid into the mixture while stirring. The reaction mixture is then allowed to crystallize, and the resulting solid is filtered to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified through recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-Octylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can produce a secondary amine.
Oxidation Reactions: Oxidation can lead to the formation of corresponding amides or nitriles.
Reduction Reactions: Reduction typically yields primary amines.
Applications De Recherche Scientifique
N-Octylamine hydrobromide has a wide range of applications in scientific research:
Biology: It is employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of surfactants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of N-Octylamine hydrobromide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific reaction conditions and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
- N-Decylamine hydrobromide
- N-Dodecylamine hydrobromide
- N-Hexylamine hydrobromide
Comparison: N-Octylamine hydrobromide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to N-Decylamine hydrobromide and N-Dodecylamine hydrobromide, this compound has a shorter carbon chain, resulting in different solubility and reactivity characteristics . Its intermediate chain length makes it suitable for applications where longer or shorter chain amines may not be as effective .
Propriétés
IUPAC Name |
octan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDQKKGAYONOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698129 | |
| Record name | Octan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14846-47-0 | |
| Record name | Octan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Octylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on the hydration of tri-n-octylamine hydrobromide and tri-n-octylamine hydroiodide in benzene solutions. How could this information be relevant to understanding the behavior of N-Octylamine Hydrobromide in different solvents?
A: While the research focuses on tri-n-octylamine salts, the findings provide valuable insights into the general behavior of tertiary amine salts with halide ions. [] Specifically, the study highlights the role of hydration in the interaction of these salts with non-polar solvents like benzene. [] Although this compound differs in the length of its alkyl chains, it shares a similar structure and is expected to exhibit comparable hydration behavior in non-polar solvents. Understanding the hydration properties of such compounds is crucial for predicting their solubility, aggregation behavior, and potential applications in areas like extraction or phase-transfer catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)






![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)




![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
